3-(2H-isoindol-2-yl)propan-1-amine
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Overview
Description
3-(2H-isoindol-2-yl)propan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of isoindole, a heterocyclic compound containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-isoindol-2-yl)propan-1-amine typically involves the reaction of isoindole derivatives with appropriate amine precursors. One common method is the reductive amination of isoindole-2-carboxaldehyde with 3-aminopropylamine under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in a suitable solvent like ethanol at room temperature, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-isoindol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted isoindole derivatives
Scientific Research Applications
3-(2H-isoindol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2H-isoindol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propan-1-amine: A similar compound with an indole ring instead of an isoindole ring.
2-(1H-indol-3-yl)ethanamine: Another related compound with a shorter carbon chain.
3-(1,3-dihydro-2H-isoindol-2-yl)propan-1-amine: A closely related compound with a similar structure.
Uniqueness
3-(2H-isoindol-2-yl)propan-1-amine is unique due to its isoindole core, which imparts distinct chemical and biological properties compared to its indole counterparts. The presence of the isoindole ring can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-isoindol-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H14N2/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5,8-9H,3,6-7,12H2 |
InChI Key |
MSDNPNMVMASPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C=C2C=C1)CCCN |
Origin of Product |
United States |
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